molecular formula C21H16N4O B11588308 (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B11588308
M. Wt: 340.4 g/mol
InChI Key: KMHYMXPMEHGEHC-FYWRMAATSA-N
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Description

The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE is a complex organic molecule featuring a benzodiazole ring and a methoxyphenyl-substituted pyrrole ring connected by a propenenitrile linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and pyrrole intermediates, followed by their coupling through a propenenitrile linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole and pyrrole derivatives, such as dichloroanilines and heparinoids . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness

What sets (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROP-2-ENENITRILE apart is its unique combination of a benzodiazole ring and a methoxyphenyl-substituted pyrrole ring. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)pyrrol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C21H16N4O/c1-26-18-10-8-16(9-11-18)25-12-4-5-17(25)13-15(14-22)21-23-19-6-2-3-7-20(19)24-21/h2-13H,1H3,(H,23,24)/b15-13+

InChI Key

KMHYMXPMEHGEHC-FYWRMAATSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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